6-Vinylnaphthalen-2-ol
CAS No.: 136896-92-9
Cat. No.: VC21269906
Molecular Formula: C12H10O
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136896-92-9 |
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Molecular Formula | C12H10O |
Molecular Weight | 170.21 g/mol |
IUPAC Name | 6-ethenylnaphthalen-2-ol |
Standard InChI | InChI=1S/C12H10O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h2-8,13H,1H2 |
Standard InChI Key | XVZWMPLMWUJTCE-UHFFFAOYSA-N |
SMILES | C=CC1=CC2=C(C=C1)C=C(C=C2)O |
Canonical SMILES | C=CC1=CC2=C(C=C1)C=C(C=C2)O |
Introduction
Structural Identification and Basic Properties
6-Vinylnaphthalen-2-ol (CAS Number: 136896-92-9) is a naphthalene derivative with distinct functional groups that contribute to its chemical behavior and potential applications. The molecule contains a bicyclic aromatic system with specific substituents that influence its reactivity patterns and physical properties.
Molecular Identity and Nomenclature
The compound is known by several names in chemical literature and databases:
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6-Vinylnaphthalen-2-ol (common name)
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6-Ethenylnaphthalen-2-ol (systematic name)
These naming conventions follow standard chemical nomenclature rules, with the primary structure being the naphthalene ring system, and the positions of the functional groups clearly indicated.
Structural Features and Representation
The molecular structure of 6-Vinylnaphthalen-2-ol consists of a naphthalene core with a vinyl group at position 6 and a hydroxyl group at position 2. This arrangement creates a molecule with unique electronic and steric properties. The compound has the following structural identifiers:
The structure features an unsaturated vinyl group attached to the naphthalene ring, which contributes to the compound's reactivity, particularly in polymerization reactions. The hydroxyl group at position 2 provides hydrogen bonding capabilities and can participate in various chemical transformations.
Physicochemical Properties
Understanding the physicochemical properties of 6-Vinylnaphthalen-2-ol is essential for predicting its behavior in chemical reactions, formulations, and applications. These properties derive from both experimental measurements and computational predictions.
Physical Properties
6-Vinylnaphthalen-2-ol exhibits physical properties characteristic of functionalized aromatic compounds. The following table summarizes the key physical properties of the compound:
The XLogP3-AA value of 3.6 indicates that the compound has moderate lipophilicity, suggesting it would have limited water solubility but good solubility in organic solvents. The presence of one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen atom) contributes to its potential for intermolecular interactions.
Chemical Reactivity
The chemical reactivity of 6-Vinylnaphthalen-2-ol is determined by its functional groups:
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The hydroxyl group at position 2 can participate in:
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Hydrogen bonding interactions
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Acid-base reactions
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Esterification
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Etherification reactions
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The vinyl group at position 6 can undergo:
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Addition reactions
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Polymerization
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Cross-coupling reactions
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Oxidation
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These reactive sites make 6-Vinylnaphthalen-2-ol particularly valuable for synthetic applications, especially in polymer chemistry where the vinyl group can serve as a polymerizable functionality.
Synthesis and Preparation Methods
General Synthetic Approaches for Naphthalene Derivatives
Based on related compounds, synthetic strategies for functionalized naphthalenes typically involve:
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Functionalization of pre-existing naphthalene cores
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Construction of the naphthalene ring system with incorporated functional groups
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Modification of substituents on naphthalene derivatives
Insights from Related Compounds
The synthesis of methacrylic derivatives of naphthalene-2,7-diol provides some context for potential synthetic routes to 6-Vinylnaphthalen-2-ol. In the described procedure for naphthalene-2,7-diol derivatives, the synthesis involved:
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Initial treatment of naphthalene-2,7-diol with dimethyl sulfate in an alkaline environment
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Reaction with epichlorohydrine in the presence of sodium hydroxide
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Further reaction with methacrylic acid to introduce the vinyl-containing functionality
While these procedures are specific to naphthalene-2,7-diol derivatives, similar methodologies might be adapted for the synthesis of 6-Vinylnaphthalen-2-ol, potentially starting with 2-naphthol and introducing the vinyl group at position 6 through appropriate coupling reactions.
Current Research Trends and Future Directions
Research involving naphthalene derivatives with vinyl and hydroxyl functionalities is an active area in synthetic organic chemistry, polymer science, and materials development.
Emerging Research Areas
Current trends in the field include:
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Development of sustainable synthesis methods for functionalized naphthalenes
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Exploration of naphthalene-based polymers with specific properties
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Investigation of structure-property relationships in naphthalene derivatives
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Application of naphthalene-based materials in advanced technologies
Future Research Needs
Several research gaps exist for 6-Vinylnaphthalen-2-ol:
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Development of efficient and selective synthetic routes
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Comprehensive characterization of physical and chemical properties
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Exploration of polymerization behavior under various conditions
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Investigation of potential applications in emerging technologies
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